molecular formula C23H22FN5O2 B2696259 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105211-98-0

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2696259
CAS No.: 1105211-98-0
M. Wt: 419.46
InChI Key: JEXVYRDAFDEKLY-UHFFFAOYSA-N
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Description

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a piperazine ring, a fluorophenyl group, and a pyrimidoindole core, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves several steps:

Chemical Reactions Analysis

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine ring and fluorophenyl group contribute to its overall activity by enhancing its binding properties and stability.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and piperazine-containing molecules. Some examples are:

The uniqueness of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combination of the indole nucleus, piperazine ring, and fluorophenyl group, which together contribute to its distinct chemical and biological properties.

Biological Activity

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FN5O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{5}\text{O}_{2}

This compound features a pyrimidoindole core structure with a piperazine substituent that enhances its pharmacological properties. The presence of the fluorophenyl group is noteworthy for its influence on the compound's biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, particularly in the realms of neuropharmacology and oncology. Below are key findings related to its biological activity:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that derivatives containing piperazine can modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation .
  • Antitumor Effects : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial and fungal pathogens. The structural components may enhance membrane permeability or inhibit essential enzymatic functions in microbes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Piperazine Substituents : Variations in the piperazine ring can significantly affect binding affinity to biological targets and overall activity.
Compound VariationBiological ActivityNotes
Piperazine with different alkyl groupsEnhanced antidepressant effectsModulates serotonin receptor binding
Fluorinated phenyl groupsIncreased potency against cancer cellsImproves lipophilicity and membrane penetration

Case Study 1: Neuropharmacological Effects

In a study evaluating the neuropharmacological profile of similar piperazine derivatives, it was found that compounds with a fluorinated phenyl group exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests that the fluorine atom may play a critical role in enhancing antidepressant efficacy .

Case Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of pyrimidoindole derivatives revealed that this compound showed significant activity against breast cancer cell lines with an IC50 value in the low micromolar range. The study concluded that this compound induces apoptosis through mitochondrial pathways .

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVYRDAFDEKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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